4,4'-Methylenebis(2-chloroaniline)
Overview
Description
4,4’-Methylenebis(2-chloroaniline) is an aromatic amine used primarily as a curing agent in the production of polyurethane and epoxy resins . It is known for its structural similarity to benzidine, a known human bladder carcinogen . This compound is also recognized for its carcinogenic properties, having been shown to cause various types of tumors in animal studies .
Mechanism of Action
Target of Action
4,4’-Methylenebis(2-chloroaniline), also known as MOCA, MBOCA, and bisamine, is an aromatic amine . The primary targets of MOCA are the liver, blood, and kidneys . These organs play a crucial role in the metabolism and excretion of various substances in the body.
Mode of Action
MOCA is structurally similar to benzidine, a known human bladder carcinogen . It is a weak base with a slight odor and is reactive to active metals such as sodium, potassium, magnesium, and zinc .
Biochemical Pathways
The major route of metabolism in microorganisms is through N-acetylation and N-hydroxylation . The identities of the major metabolic products were established via mass spectroscopic analyses
Pharmacokinetics
MOCA levels are usually higher at the end of the shift and reflect exposure over the preceding two to three days . The biological half-life of MOCA in urine is approximately 23 hours .
Result of Action
MOCA has been shown to cause hepatomas in mice and rats, lung and mammary carcinomas in rats, and bladder cancer in dogs . It is a proven human carcinogen standing on the WHO List of IARC Group 1 carcinogens . Animal studies have resulted in tumor growth in the liver, lung, and bladder .
Action Environment
MOCA can enter the environment from manufacturing plants that use MOCA . MOCA is broken down by bacteria in the soil, and by sunlight when it is in the air . These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
4,4’-Methylenebis(2-chloroaniline) is a weak base with a slight odor and is reactive to active metals such as sodium, potassium, magnesium, and zinc .
Cellular Effects
4,4’-Methylenebis(2-chloroaniline) has been shown to cause hepatomas in mice and rats, lung and mammary carcinomas in rats, and bladder cancer in dogs . It influences cell function by causing DNA damage in prokaryotes, cultured mammalian and human cells, and in animals treated in vivo .
Molecular Mechanism
It is known to induce gene mutation in bacteria and cultured mammalian cells . It is also known to cause DNA damage, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the biological half-life of 4,4’-Methylenebis(2-chloroaniline) in urine is approximately 23 hours , indicating that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
Animal studies have shown that 4,4’-Methylenebis(2-chloroaniline) produces tumors of the liver, lung, urinary bladder, and mammary glands from oral exposure
Metabolic Pathways
The metabolic pathways of 4,4’-Methylenebis(2-chloroaniline) involve N-acetylation and N-hydroxylation . The identities of the major metabolic products were established via mass spectroscopic analyses .
Transport and Distribution
It is known to be insoluble in water , which may affect its distribution within cells and tissues.
Preparation Methods
4,4’-Methylenebis(2-chloroaniline) can be synthesized through several methods. One common synthetic route involves the reaction of ortho-chloroaniline with formaldehyde in the presence of hydrochloric acid . The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods often involve large-scale batch processes where the reactants are mixed in reactors, followed by purification steps to isolate the final product .
Chemical Reactions Analysis
4,4’-Methylenebis(2-chloroaniline) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield amine derivatives . Substitution reactions often involve the replacement of chlorine atoms with other functional groups, leading to a variety of products .
Scientific Research Applications
4,4’-Methylenebis(2-chloroaniline) has a wide range of applications in scientific research. In chemistry, it is used as a curing agent for polymers and epoxy resins . In biology and medicine, it has been studied for its carcinogenic properties and its effects on various biological systems . Industrially, it is used in the production of high-performance polyurethane products, such as industrial tires, rollers, and conveyor belts . Additionally, it is used in the production of polyurethane foams and as a coating in chemical reactions to set glues, plastics, and adhesives .
Comparison with Similar Compounds
4,4’-Methylenebis(2-chloroaniline) is structurally similar to other aromatic amines, such as benzidine and 4,4’-methylenedianiline . it is unique in its specific use as a curing agent for polyurethane and epoxy resins . Similar compounds include 2,2’-dichloro-4,4’-methylenedianiline and 4,4’-diamino-3,3’-dichlorodiphenylmethane . These compounds share similar chemical properties but differ in their specific applications and toxicity profiles .
Properties
IUPAC Name |
4-[(4-amino-3-chlorophenyl)methyl]-2-chloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17)11(15)7-9/h1-4,6-7H,5,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOFVQJTBBUKMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2 | |
Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16087 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0508 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020865 | |
Record name | 4,4'-Methylenebis(2-chloroaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4,4'-methylenebis(2-chloroaniline) appears as tan-colored pellets or an off-white solid. Slight odor. (NTP, 1992), Other Solid; Pellets or Large Crystals, Tan-colored pellets or flakes with a faint, amine-like odor; [NIOSH], COLOURLESS CRYSTALS OR LIGHT BROWN PELLETS., Tan-colored pellets or flakes with a faint, amine-like odor. | |
Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16087 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzenamine, 4,4'-methylenebis[2-chloro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | MBOCA | |
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Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0508 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/22 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 4,4'-Methylenebis(2-chloroaniline) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0411.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
113 °C c.c. | |
Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0508 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 77 °F (NTP, 1992), Soluble in hot methyl ethyl ketone, acetone, esters, and aromatic hydrocarbons, Sol in dimethyl sulfoxide, dimethyl formamide, Solubl in dilulte acids, ether, alcohol, Soluble in carbon tetrachloride, Slightly soluble in water; sol in oxygenated solvents, Solubility in water: none, Slight | |
Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16087 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2629 | |
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Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0508 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 4,4'-Methylenebis(2-chloroaniline) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0411.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.44 (NTP, 1992) - Denser than water; will sink, 1.44, 1.44 g/cm³ | |
Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16087 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2629 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0508 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/22 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 4,4'-Methylenebis(2-chloroaniline) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0411.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
` | |
Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/22 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
5e-05 mmHg at 248 °F ; 0.0013 mmHg at 140 °F (NTP, 1992), 0.0000039 [mmHg], VP: 1.3X10-3 torr at 60 °C, negligible, 0.00001 mmHg at 77 °F, (77 °F): 0.00001 mmHg | |
Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16087 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | MBOCA | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/561 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2629 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0508 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/22 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 4,4'-Methylenebis(2-chloroaniline) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0411.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
The peroxidative activity of human lung microsomes was shown to activate MOCA ((14)C-MOCA, specific activity 46.7 mCi/mmol) to bind DNA. With specific antisera it was demonstrated that myeloperoxidase was responsible for DNA binding. Binding was dependent on H2O2 and was inhibited by azide, but not by indomethacin or eicosatetraynoic acid., The activation of carcinogenic aromatic and heterocyclic amines and benzo[a]pyrene-7,8-diol to intracellular electrophiles by prostaglandin H synthase (COX) is well documented for ovine sources of this enzyme. Here, the arachidonic acid-dependent activation of substrates by human (h)COX-1 and-2 is examined, utilizing recombinant enzymes. The COX-dependent activation of benzidine (BZ), 4-aminobiphenyl, (+)benzo[a]pyrene-7,8-diol, (+)benzo[a]pyrene-7,8-diol, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), 2-amino-3-methylimidazo [4,5-f]quinoline (IQ), 2-amino-1-methyl-6-phenylimidazo [4,5-b] pyridine (PhIP), and 4,4'-methylenebis(2-chloroaniline) (MOCA) is assessed by means of COX-catalyzed, covalent DNA binding. The hCOX isozymes activated all substrates tested, activation varied from barely detectable for IQ (0.76 and 1.52 pmol bound/mg DNA for COX-1 and -2, respectively) to a high of 65 and 117 pmol bound/mg DNA for COX-1 and -2, respectively, for the activation of MOCA. BZ, which is an excellent peroxidase substrate, did not exhibit high DNA binding levels in hCOX assays and this phenomenon was found to be due to high levels of binding to protein, which effectively competed with the DNA for binding in the assay. The demonstrated ability of the COX enzymes to activate a variety of environmental and dietary carcinogens indicates a potential role for COX in the activation pathway of aromatic and heterocyclic amines and polycyclic hydrocarbons at extra-hepatic sites during early or late stages of carcinogenesis., The mechanism of carcinogenesis is believed to involve the formation of chemical adducts in genetic material through covalent binding of electrophilic metabolites form MOCA to initiate carcinogenesis. ...Besides initiation, there is some evidence that MOCA may have tumorigenesis-promoting activity, as suggested by its ability to inhibit gap-junctional cell communication, which is important in controlling cell proliferation., The mechanism of hemoglobin adduct formation by N-oxidized MBOCA metabolites was recently investigated in viva and in vitro using human and rat hemoglobin. Male Sprague-Dawley rats were injected ip with 0.5-50 mg/kg of MBOCA, and male English short hair guinea pigs were injected sc with 4-100 mg/kg of MBOCA. In the same study, treatment of rats with either phenobarbital or beta-naphthaloflavone (BnF) resulted in induction of cytochrome P-450 as evidenced by increased enzymatic activity of two P-450 isozymes. This induction caused increased ortho-hydroxylation of MBOCA that was not statistically significant and resulted in the formation of various metabolites. Two of those MBOCA metabolites, n-hydroxy MBOCA and mononitroso-MBOCA, formed measurable amounts of adducts with both human and rat hemoglobin, while the amount of adducts formed by the parent compound itself was very small. This in vitro binding occurred in a dose-related manner and could by inhibited by cysteine and glutathione but not by oxidized glutathione or methionine. Therefore, the administration of MBOCA to rats resulted in a dose-related formation of hemoglobin adducts that were detectable 24 days after treatment. Similar observations were made in guinea pigs; the life span of MBOCA-hemoglobin adducts followed that of re cells in the guinea pig and was approximately 60-80 days., Induction of hepatic ornithine-decarboxylase (ODC) activity by 4,4'-methylene-bis(2-chloroaniline) (MOCA) was studied in Male Sprague-Dawley-rats. ...Maximum induction of ODC activity after a single ip dose of 75 mg/kg MOCA occurred 18 hours after injection; activity returned to the control value 42 hours after dosing. In rats that received two 75 mg/kg doses, the extent of ODC induction after the second dose was similar to that of the first dose. MOCA at 15 mg/kg did not significantly increase ODC activity. Oral induction of ODC activity by 75 mg/kg MOCA was less than ip induction but significantly greater than the control value at 18 hours. | |
Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2629 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Commercial preparations frequently also contain 2-chloroaniline and a compound comprising three 2-chloroaniline moieties joined by methylene groups., SOME 2-CHLORO-4-METHYLANILINE MIGHT BE PRESENT AS RESULT OF MANUFACTURE. | |
Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2629 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Tan colored pellets, Light-brown flakes, Flakes from alcohol, Tan solid | |
CAS No. |
101-14-4, 27342-75-2 | |
Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16087 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3,3′-Dichloro-4,4′-diaminodiphenylmethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylenebis(chloroaniline) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, ar,ar'-methylenebis(2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027342752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quodorole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 4,4'-methylenebis[2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Methylenebis(2-chloroaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-methylenebis[2-chloroaniline] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L2W5VTT2A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2629 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0508 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/22 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
210 to 225 °F (NTP, 1992), 110 °C, 210-225 °F, 230 °F | |
Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16087 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2629 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0508 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/22 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 4,4'-Methylenebis(2-chloroaniline) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0411.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.